Silane, [(1-ethoxyethenyl)oxy]triethyl- Silane, [(1-ethoxyethenyl)oxy]triethyl-
Brand Name: Vulcanchem
CAS No.: 73303-68-1
VCID: VC19356287
InChI: InChI=1S/C10H22O2Si/c1-6-11-10(5)12-13(7-2,8-3)9-4/h5-9H2,1-4H3
SMILES:
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol

Silane, [(1-ethoxyethenyl)oxy]triethyl-

CAS No.: 73303-68-1

Cat. No.: VC19356287

Molecular Formula: C10H22O2Si

Molecular Weight: 202.37 g/mol

* For research use only. Not for human or veterinary use.

Silane, [(1-ethoxyethenyl)oxy]triethyl- - 73303-68-1

Specification

CAS No. 73303-68-1
Molecular Formula C10H22O2Si
Molecular Weight 202.37 g/mol
IUPAC Name 1-ethoxyethenoxy(triethyl)silane
Standard InChI InChI=1S/C10H22O2Si/c1-6-11-10(5)12-13(7-2,8-3)9-4/h5-9H2,1-4H3
Standard InChI Key DYQURNKROQHQBF-UHFFFAOYSA-N
Canonical SMILES CCOC(=C)O[Si](CC)(CC)CC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a silicon atom bonded to three ethyl groups and an ethoxyethenyl moiety. The ethoxyethenyl group introduces an ether-linked vinyl chain, enhancing its potential for polymerization and crosslinking reactions. This structure distinguishes it from simpler trialkylsilanes like triethylsilane, which lacks the oxygenated vinyl component .

Comparative Analysis with Triethylsilane

The addition of the ethoxyethenyl group significantly alters physicochemical properties. For example:

PropertyTriethylsilane Silane, [(1-Ethoxyethenyl)oxy]triethyl-
Molecular FormulaC₆H₁₆SiC₁₀H₂₂O₂Si
Molecular Weight (g/mol)116.28202.366
Functional GroupsSi–H bondSi–O–CH₂CH₂–O–CH=CH₂
ReactivityHydride donorPolymerization, condensation reactions

The ethoxyethenyl group increases molecular complexity, enabling participation in condensation and hydrosilylation reactions .

Synthesis and Manufacturing

Hypothesized Synthetic Routes

While no direct synthesis protocols for Silane, [(1-ethoxyethenyl)oxy]triethyl- are publicly documented, its production likely involves functionalizing triethylsilane. A plausible method includes:

  • Hydrosilylation: Reacting triethylsilane with an ethoxyacetylene derivative in the presence of a transition-metal catalyst .

  • Etherification: Substituting a chloride or hydroxyl group on a pre-silylated ether intermediate .

Lessons from Triethylsilane Synthesis

Triethylsilane is synthesized via sodium hydride-mediated reduction of triethylchlorosilane, as demonstrated in recent patents . Adapting this method could involve substituting triethylchlorosilane with a chlorinated ethoxyethenyl precursor, though this remains theoretical without experimental validation .

Chemical Properties and Reactivity

Hydrolytic Sensitivity

Like triethylsilane, the compound is moisture-sensitive, with the Si–O bond prone to hydrolysis under acidic or basic conditions. This reactivity can be harnessed for controlled degradation in polymer applications .

Condensation Reactions

The ethoxyethenyl group facilitates condensation with alcohols or silanols, forming siloxane linkages (Si–O–Si). This property is critical for creating silicone-based adhesives and coatings .

Thermal Stability

The compound’s thermal decomposition profile is uncharacterized, but its higher molecular weight compared to triethylsilane suggests a boiling point exceeding 150°C, extrapolated from trends in organosilicon compounds .

Applications and Industrial Relevance

Polymer Science

The compound’s dual functionality enables its use as a crosslinker in silicone elastomers. For example, it may enhance the mechanical properties of polydimethylsiloxane (PDMS) by introducing ethoxyethenyl-derived branching points .

Surface Modification

Its ability to form stable siloxane bonds makes it suitable for surface functionalization of silica nanoparticles, improving dispersion in hydrophobic matrices .

Organic Synthesis

While triethylsilane is a well-established reducing agent , the ethoxyethenyl variant could serve as a protecting group for alcohols or amines, though this application remains unexplored.

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